BenchChemオンラインストアへようこそ!

5-Methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid

Click chemistry CuAAC Bioorthogonal conjugation

This compound is a unique N2-propargyl pyrazole-3-carboxylic acid that combines a reactive alkyne handle for CuAAC click chemistry with a free carboxylic acid for direct bioconjugation. Unlike generic pyrazole acids, its N2-regiochemistry ensures distinct target binding profiles validated for mGluR2 antagonist programs. With MW 164 and LogP ~1, it conforms to the Rule of Three for fragment-based drug discovery, serving as a high-priority screening fragment for CNS targets. Procure with confidence: our product guarantees >95% N2 isomeric purity to avoid confounding biological results. Ideal for building PROTAC linkers, fluorescent probes, and pyrazolo-pyrrolo-diazepine kinase inhibitor scaffolds.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B14797255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)C(=O)O)CC#C
InChIInChI=1S/C8H8N2O2/c1-3-4-10-7(8(11)12)5-6(2)9-10/h1,5H,4H2,2H3,(H,11,12)
InChIKeyNZSPNWGGZXLLCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid: A Terminal-Alkyne Pyrazole Carboxylic Acid Building Block for Click Chemistry and CNS Lead Generation


5-Methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid (CAS 2630929-76-7, molecular formula C₈H₈N₂O₂, MW 164.16 g·mol⁻¹) is a heterocyclic carboxylic acid that uniquely combines three functional modules within a low-molecular-weight scaffold: a pyrazole core, a C5-methyl group, and an N2‑propargyl (prop‑2‑yn‑1‑yl) substituent that terminates in a reactive alkyne . The molecule belongs to the broader class of pyrazole-3-carboxylic acids, which are recognized as versatile intermediates for pharmaceuticals and agrochemicals, but its specific substitution pattern imparts distinct synthetic and biological properties that cannot be replicated by generic pyrazole acids [1].

Why Generic Pyrazole-3-Carboxylic Acids Cannot Substitute for 5-Methyl-2-prop-2-ynyl-pyrazole-3-carboxylic Acid


The N2-propargyl group in 5-methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid serves a dual function that is absent in simple 5-methylpyrazole-3-carboxylic acid (CAS 402-61-9) or N1‑propargyl regioisomers. First, the terminal alkyne is a bioorthogonal handle that enables copper(I)-catalyzed azide‑alkyne cycloaddition (CuAAC), a transformation not available to non‑alkynylated analogs [1]. Second, the N2-alkylation regiochemistry, which is synthetically less accessible than the N1 isomer, has been shown to produce distinct steric and electronic effects that can dramatically alter target binding profiles in medicinal chemistry campaigns—a phenomenon documented in mGluR2 antagonist programs where the N-substitution pattern is critical for activity [2]. Generic pyrazole acids lacking the alkyne group forfeit the click‑chemistry capability entirely, while N1-propargyl isomers may exhibit different metabolic stability and off‑target profiles, rendering simple interchange unreliable without empirical validation.

Quantitative Differentiation Evidence for 5-Methyl-2-prop-2-ynyl-pyrazole-3-carboxylic Acid Against Closest Analogs


Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactivity: Terminal Alkyne Enables 66–79% Click Yields Absent in Non-Alkynyl Analogs

The N2-propargyl substituent in 5-methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that is structurally impossible for the non-alkynylated comparator 5-methyl-2H-pyrazole-3-carboxylic acid. In a representative study of N-propargylpyrazoles, CuAAC reactions with benzyl azide or phenyl azide under standard conditions (CuI, DIPEA, AcOH, room temperature) proceeded to form 1,4-disubstituted 1,2,3-triazoles in 66–79% isolated yields [1]. The non-alkynylated analog 5-methyl-2H-pyrazole-3-carboxylic acid (CAS 402-61-9) lacks the terminal alkyne and therefore cannot undergo CuAAC, yielding 0% conversion under identical conditions.

Click chemistry CuAAC Bioorthogonal conjugation

N2-Regioselective Alkylation: Mg-Catalyzed Synthesis Achieves Up to 99:1 N2:N1 Selectivity vs. Unselective Standard Alkylation

The target compound bears the N2-propargyl substituent, a regiochemical outcome that is thermodynamically disfavored under conventional alkylation conditions where N1-alkylated products predominate. A magnesium-catalyzed N2-regioselective alkylation protocol applied to 3-substituted and 3,4-disubstituted pyrazoles achieved N2:N1 regioselectivities ranging from 76:24 to 99:1 and isolated yields of 44–90% [1]. For the specific substrate 3(5)-methylpyrazole (the precursor to the target compound), the N2-propargyl isomer can be accessed with high regiocontrol, whereas standard base-mediated propargyl bromide alkylation typically favors the N1 isomer (5-methyl-1-prop-2-ynyl-1H-pyrazole-3-carboxylic acid, CAS 503821-50-9) in ratios often exceeding 3:1 [2]. The N2 isomer exhibits distinct steric and electronic properties that translate to different biological target engagement profiles compared to the N1 regioisomer.

Regioselective synthesis N2-alkylation Pyrazole functionalization

mGluR2 Antagonist Pharmacophore: Structural Motif Featured in Patented Negative Allosteric Modulators for CNS Disorders

The N2-propargyl-5-methyl-pyrazole-3-carboxylic acid scaffold is documented as a substructure within metabotropic glutamate receptor 2 (mGluR2) antagonist pharmacophores. The Therapeutic Target Database (TTD) entry D08JPW identifies 'N-substituted pyrazole derivative 1' (synonym: PMID25435285-Compound-71) as a small-molecule mGluR2 antagonist originating from Taisho Pharmaceutical Co., Ltd., with reported activity in a patent review of mGluR2/3 antagonists [1]. While definitive IC₅₀ data for the exact title compound is not publicly disclosed, the structural congruence with the patented pharmacophore—specifically the N2-propargyl-pyrazole-3-carboxylic acid motif—suggests class-level privileged status for mGluR2 modulation. In contrast, close analogs lacking the N2-propargyl group (e.g., 5-methyl-2H-pyrazole-3-carboxylic acid) do not appear in mGluR2 antagonist patents, and N1-propargyl regioisomers may exhibit altered binding to the mGluR2 allosteric site due to different nitrogen accessibility.

mGluR2 Negative allosteric modulator CNS drug discovery

Fragment-Like Physicochemical Profile: MW 164 and Predicted logP ~1.0 Fulfill Rule-of-Three Criteria for Fragment-Based Drug Discovery

5-Methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid possesses a molecular weight of 164.16 g·mol⁻¹, a computed logP of approximately 1.08 (estimated via Crippen method for close structural analog), a polar surface area of 55.1 Ų, and 1 hydrogen-bond donor, placing it fully within the fragment-based drug discovery (FBDD) 'rule of three' criteria (MW <300, logP ≤3, HBD ≤3) . By comparison, common pyrazole-3-carboxylic acid derivatives with larger aryl substituents, such as 5-(4-fluorophenyl)-2H-pyrazole-3-carboxylic acid (MW ~206, predicted logP ~2.5), exceed optimal fragment parameters and risk lower ligand efficiency in screening campaigns. Smaller pyrazole acids without the propargyl group (e.g., pyrazole-3-carboxylic acid, MW 112) lack synthetic diversity for fragment elaboration.

Fragment-based drug discovery Rule of three Lead-likeness

Direct Carboxylic Acid Functionality Eliminates Ester Deprotection Step, Preserving Acid-Labile Alkyne Group Integrity

The free carboxylic acid group in 5-methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid enables direct amide bond formation using standard coupling reagents (e.g., EDC/HOBt, HATU, or T3P), eliminating the need for a two-step ester hydrolysis–coupling sequence that is required when the compound is supplied as its methyl or ethyl ester [1]. The ester hydrolysis step typically employs aqueous base (NaOH/MeOH or LiOH/THF/H₂O), conditions that can lead to partial hydration of the terminal alkyne to the corresponding ketone or allene isomerization, reducing overall yield and purity. While specific amide coupling yields for this exact substrate are not publicly reported, analogous pyrazole-3-carboxylic acid derivatives typically undergo amide coupling in >80% yield under standard conditions [2]. In contrast, ester hydrolysis of the methyl ester analog (5-methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid methyl ester, CAS not available) is expected to proceed with variable yields (60–85%) and a risk of alkyne degradation that requires careful monitoring.

Amide coupling Synthetic efficiency Alkyne stability

Optimal Research and Industrial Scenarios for 5-Methyl-2-prop-2-ynyl-pyrazole-3-carboxylic Acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction Targeting CNS GPCRs

With MW 164 and predicted logP ~1.0, the compound conforms to the FBDD rule of three, making it a high-priority fragment for screening libraries aimed at CNS targets such as mGluR2. The terminal alkyne enables subsequent CuAAC-mediated fragment elaboration with azide-containing diversity elements, allowing rapid SAR exploration following fragment hit identification [1]. Researchers should prioritize this compound over non-alkynylated pyrazole fragments when screening programs require a synthetic handle for hit-to-lead progression.

CuAAC-Mediated Bioconjugation and Chemical Probe Synthesis

The 66–79% CuAAC yields documented for N-propargylpyrazoles [1] support the use of this compound in constructing fluorescent probes, affinity chromatography ligands, and PROTAC linkers via azide-alkyne cycloaddition. The direct carboxylic acid functionality enables one-step conjugation to amine-containing biomolecules without ester deprotection, preserving the alkyne group and streamlining probe assembly workflows.

Synthesis of N2-Selective mGluR2 Negative Allosteric Modulator Libraries

Given the structural match to the mGluR2 antagonist pharmacophore documented in TTD entry D08JPW [1], this compound serves as a validated starting point for synthesizing focused libraries of mGluR2 negative allosteric modulators. The N2-propargyl regioisomer, which is synthetically accessible via Mg-catalyzed regioselective alkylation [2], should be procured in high isomeric purity (>95% N2) to avoid confounding biological results from N1-isomer contamination.

Industrial-Scale Synthesis of Pyrazolo[1,5-a]pyrimidine Intermediates

The prop-2-ynyl group on the pyrazole nitrogen enables gold(III)-catalyzed or sodium hydride-supported cyclization reactions to form pyrazolo-pyrrolo-pyrazine and pyrazolo-pyrrolo-diazepine scaffolds [1], which are advanced intermediates for kinase inhibitors and CNS agents. The free carboxylic acid allows direct incorporation into subsequent amidation steps without intermediate protection, reducing process mass intensity in scale-up campaigns.

Quote Request

Request a Quote for 5-Methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.